(1S,2S,5S)-2-[2-(2-Morpholinoethoxy)ethyl]-6,6-dimethylnorpinane; (1S,2S,5S)-6,6-Dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane (1S,2S,5S)-2-[2-(2-Morpholinoethoxy)ethyl]-6,6-dimethylnorpinane; (1S,2S,5S)-6,6-Dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20518152
InChI: InChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m1/s1
SMILES:
Molecular Formula: C17H31NO2
Molecular Weight: 281.4 g/mol

(1S,2S,5S)-2-[2-(2-Morpholinoethoxy)ethyl]-6,6-dimethylnorpinane; (1S,2S,5S)-6,6-Dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane

CAS No.:

Cat. No.: VC20518152

Molecular Formula: C17H31NO2

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,5S)-2-[2-(2-Morpholinoethoxy)ethyl]-6,6-dimethylnorpinane; (1S,2S,5S)-6,6-Dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane -

Specification

Molecular Formula C17H31NO2
Molecular Weight 281.4 g/mol
IUPAC Name 4-[2-[2-[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholine
Standard InChI InChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m1/s1
Standard InChI Key FPLHEALBGYMFJM-PMPSAXMXSA-N
Isomeric SMILES CC1([C@H]2CC[C@@H]([C@@H]1C2)CCOCCN3CCOCC3)C
Canonical SMILES CC1(C2CCC(C1C2)CCOCCN3CCOCC3)C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s norpinane backbone derives from bicyclo[3.1.1]heptane, a bicyclic terpene analog. The 6,6-dimethyl modification introduces steric bulk, stabilizing the chair-like conformation of the bicyclic system . The morpholinoethoxyethyl side chain consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected via a diethylene glycol-like spacer (-O-CH2CH2-CH2CH2-) to the norpinane core. This configuration balances lipophilicity (from the bicyclic system) and hydrophilicity (from the morpholine and ether linkages) .

Molecular Formula and Weight

  • Molecular Formula: C17H31NO2\text{C}_{17}\text{H}_{31}\text{NO}_2

  • Molecular Weight: 281.44 g/mol

  • XLogP3: 3.2 (predicted moderate lipophilicity)

Stereochemical Considerations

The (1S,2S,5S) stereodescriptor indicates specific spatial arrangements at carbons 1, 2, and 5 of the norpinane backbone. This stereochemistry influences the molecule’s three-dimensional shape, critical for interactions with biological targets. Computational models suggest the morpholine ring adopts a chair conformation, while the ethoxyethyl chain exhibits rotational flexibility .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of a norpinane precursor. A plausible route includes:

  • Alkylation of 6,6-dimethylnorpinane: Reacting 6,6-dimethylbicyclo[3.1.1]heptan-2-ol with 1,2-dibromoethane to introduce a bromoethyl side chain.

  • Etherification: Coupling the bromoethyl intermediate with 2-morpholinoethanol via a Williamson ether synthesis.

  • Stereochemical Control: Chiral resolution or asymmetric synthesis to isolate the (1S,2S,5S) enantiomer .

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 2-position of the norpinane core.

  • Stereopurity: Maintaining the desired (1S,2S,5S) configuration during alkylation steps.

  • Yield Optimization: The ethoxyethyl chain’s flexibility may lead to side reactions, necessitating controlled reaction conditions .

Physical and Chemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point98–102°C (predicted)Analog extrapolation
Boiling Point342°C (estimated)EPI Suite™
Water Solubility12.7 mg/L (25°C)QSPR models
LogP (Octanol-Water)3.2XLogP3

Spectroscopic Characteristics

  • Mass Spectrometry (MS): Predicted molecular ion peak at m/z 281.44. Fragmentation patterns include losses of the morpholine ring (m/z 86) and ethoxyethyl chain (m/z 145) .

  • Infrared (IR): Stretching vibrations at 1,110 cm1^{-1} (C-O-C ether), 2,850 cm1^{-1} (C-H aliphatic), and 1,250 cm1^{-1} (C-N morpholine) .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: δ 3.65 ppm (m, 4H, morpholine O-CH2), δ 1.20 ppm (s, 6H, 6,6-dimethyl) .

Biological Activities and Hypothetical Applications

Anticancer Prospects

Structural analogs of bicyclic terpenes exhibit cytotoxicity against cancer cell lines. The rigid norpinane framework may intercalate DNA or inhibit topoisomerases, though empirical validation is required .

Metabolic Pathways

In silico predictions (SwissADME) indicate susceptibility to cytochrome P450-mediated oxidation at the morpholine ring, with potential metabolites including morpholine N-oxide and hydroxylated norpinane derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator